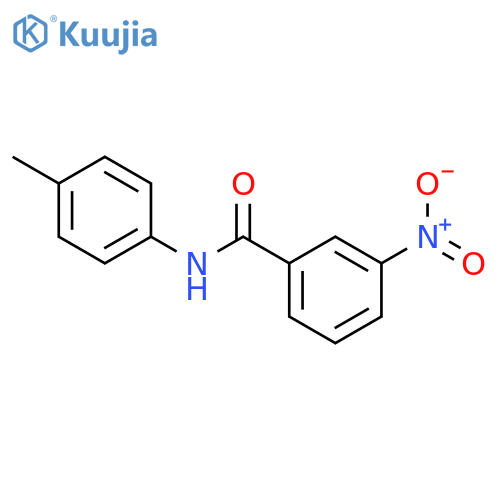

Cas no 6911-92-8 (N-(4-methylphenyl)-3-nitrobenzamide)

6911-92-8 structure

商品名:N-(4-methylphenyl)-3-nitrobenzamide

N-(4-methylphenyl)-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(4-methylphenyl)-3-nitrobenzamide

- 3-(4-methylcyclohex-3-en-1-yl)but-3-enyl acetate

- SR-01000389121

- NSC-9023

- AKOS000919959

- SR-01000389121-1

- Oprea1_622176

- SCHEMBL8711130

- UEPGMSOIQCDFBZ-UHFFFAOYSA-N

- 6911-92-8

- NSC9023

- 3-Nitro-N-(4-methylphenyl)benzamide

- 3-Nitro-N-(p-tolyl)benzamide

- 3-NITRO-N-P-TOLYL-BENZAMIDE

- DTXSID20988831

- STK360239

- DS-001905

- N-(4-methylphenyl)-3-nitro-benzamide

-

- インチ: InChI=1S/C14H12N2O3/c1-10-5-7-12(8-6-10)15-14(17)11-3-2-4-13(9-11)16(18)19/h2-9H,1H3,(H,15,17)

- InChIKey: UEPGMSOIQCDFBZ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 256.08479225g/mol

- どういたいしつりょう: 256.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 74.9Ų

N-(4-methylphenyl)-3-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595211-1g |

3-Nitro-N-(p-tolyl)benzamide |

6911-92-8 | 98% | 1g |

¥5386.00 | 2024-05-03 | |

| Crysdot LLC | CD12042543-1g |

3-Nitro-N-(p-tolyl)benzamide |

6911-92-8 | 95+% | 1g |

$518 | 2024-07-24 | |

| Crysdot LLC | CD12042543-5g |

3-Nitro-N-(p-tolyl)benzamide |

6911-92-8 | 95+% | 5g |

$1414 | 2024-07-24 |

N-(4-methylphenyl)-3-nitrobenzamide 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

6911-92-8 (N-(4-methylphenyl)-3-nitrobenzamide) 関連製品

- 3393-96-2(4'-Nitrobenzanilide)

- 3400-26-8(N-Methyl-3-nitrobenzamide)

- 4771-08-8(N-(3-Nitrophenyl)benzamide)

- 2243-73-4(3-Nitrobenzanilide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬